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molecular formula C11H12F3NO3 B8356491 3,N-Dimethoxy-N-methyl-5-trifluoromethylbenzamide

3,N-Dimethoxy-N-methyl-5-trifluoromethylbenzamide

Cat. No. B8356491
M. Wt: 263.21 g/mol
InChI Key: IOKFKSAYJYPVSE-UHFFFAOYSA-N
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Patent
US08198272B2

Procedure details

Methyl 3-methoxy-5-trifluoromethylbenzoate (O4.014, 1 g) and N,O-dimethylhydroxylamine (416 mg) were initially charged in THF (30 ml). Thereafter, the mixture was cooled to −15° C., and isopropylmagnesium chloride (3.2 ml; 2 M in THF) was added dropwise within 10 min. The mixture was stirred at −15° C. for another 20 min before the cooling bath was removed. After 3 h, the mixture was cooled again to −15° C. and further isopropylmagnesium chloride (3.2 ml) was added. After the cooling bath had been removed, the mixture was stirred at RT for another hour, then admixed with 20% ammonium chloride solution and extracted three times with EA. The combined EA phases were dried over sodium sulfate, filtered and concentrated. The residue was purified using silica gel (50 g cartridge, DCM as eluent). 465 mg of the title compound were obtained, as well as 427 mg of reactant.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
416 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:12]=1)[C:6]([O:8]C)=O.[CH3:17][NH:18][O:19][CH3:20].C([Mg]Cl)(C)C>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:12]=1)[C:6]([N:18]([O:19][CH3:20])[CH3:17])=[O:8]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C(C(=O)OC)C=C(C1)C(F)(F)F
Name
Quantity
416 mg
Type
reactant
Smiles
CNOC
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.2 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −15° C. for another 20 min before the cooling bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed
WAIT
Type
WAIT
Details
After 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled again to −15° C.
ADDITION
Type
ADDITION
Details
further isopropylmagnesium chloride (3.2 ml) was added
CUSTOM
Type
CUSTOM
Details
After the cooling bath had been removed
STIRRING
Type
STIRRING
Details
the mixture was stirred at RT for another hour
EXTRACTION
Type
EXTRACTION
Details
extracted three times with EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined EA phases were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC=1C=C(C(=O)N(C)OC)C=C(C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 465 mg
YIELD: CALCULATEDPERCENTYIELD 41.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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